molecular formula C12H15N5O B2500122 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097867-41-7

5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No. B2500122
CAS RN: 2097867-41-7
M. Wt: 245.286
InChI Key: FMDJHRGUUXHZRP-UHFFFAOYSA-N
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Description

The compound “5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane” is a complex organic molecule that contains a pyrazolo[3,4-d]pyrimidine core . This core is a nitrogen-containing heterocycle, which is an important framework for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidine compounds has been reported in the literature . For instance, a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is known to exhibit promising pharmacological properties . These structures are versatile drug-like fragments that have drawn much attention as pharmacophores .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized via various chemical reactions . For example, a green synthesis method involving microwave-assisted and grinding techniques has been used to synthesize new derivatives of heterocyclic bearing pyrazole moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives can be influenced by various factors . For example, the presence of electron-donating groups such as –CH3, –OMe, and –N(CH3)2 on phenyl rings of some synthesized compounds may enhance the activity, while the presence of electron-withdrawing groups like –OH and –NO2 at para position may reduce the activity .

Scientific Research Applications

Heterocyclic Synthesis Techniques

Studies have demonstrated innovative synthetic routes to create heterocyclic compounds with complex structures. For example, the work by Zhang et al. (2008) outlines the synthesis of pyrazolo[4,3-d]pyrimidine-5,7-diones through thermolysis and catalyzed transformations, showcasing the versatility of these compounds in synthetic chemistry (Zhang et al., 2008).

Biological Activities and Applications

Research into pyrimidine and pyrazole derivatives has revealed their potential in biological applications, including antimicrobial and anticancer activities. For instance, Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential, highlighting the intersection of heterocyclic chemistry with pharmacology and biochemistry (Deohate & Palaspagar, 2020).

Structural and Mechanistic Insights

The synthesis and study of azabicyclo[3.2.0]heptan-7-ones from pyrrole, as detailed by Gilchrist, Lemos, and Ottaway (1997), provide insight into the structural and mechanistic aspects of creating bicyclic frameworks, which are crucial for the development of new pharmacophores (Gilchrist, Lemos, & Ottaway, 1997).

Safety and Hazards

While specific safety and hazard information for “5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane” is not available, it’s important to note that pyrazole derivatives have partially harmful effects on the environment and humans, and there are requirements for converting them into safe and useful products .

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives are promising. These compounds are considered as new candidates for further optimization as anticancer agents . Moreover, new strategies for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives are being developed to improve the processes and yield .

properties

IUPAC Name

5-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-7-14-11-10(4-13-16(11)2)12(15-7)17-5-9-3-8(17)6-18-9/h4,8-9H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDJHRGUUXHZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane

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